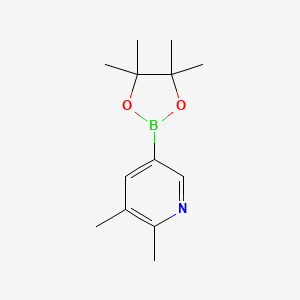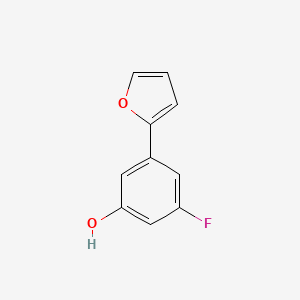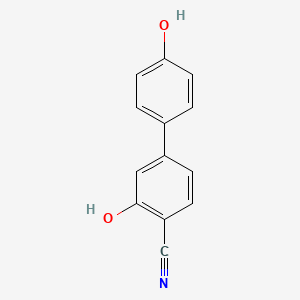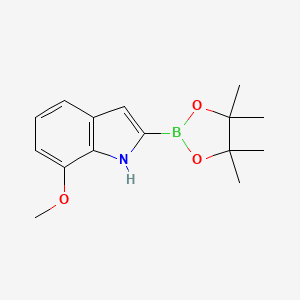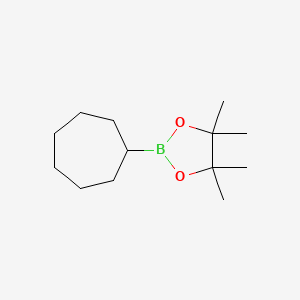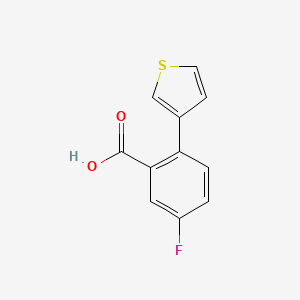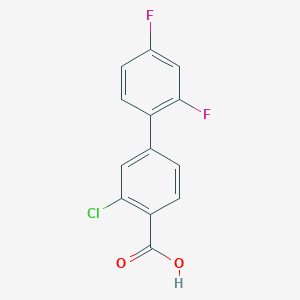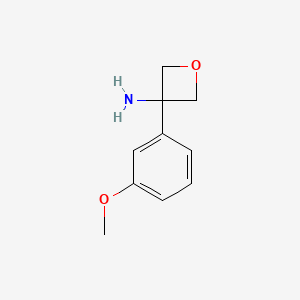![molecular formula C12H20N2O3 B1463949 1-[(Cyclopentylcarbamoyl)methyl]pyrrolidine-3-carboxylic acid CAS No. 1274108-26-7](/img/structure/B1463949.png)
1-[(Cyclopentylcarbamoyl)methyl]pyrrolidine-3-carboxylic acid
Descripción general
Descripción
“1-[(Cyclopentylcarbamoyl)methyl]pyrrolidine-3-carboxylic acid” is a compound that contains a pyrrolidine ring . The pyrrolidine ring is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound’s molecular formula is C12H20N2O3.
Synthesis Analysis
The synthesis of pyrrolidine derivatives often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For instance, organocatalytic enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes have been developed .Molecular Structure Analysis
The pyrrolidine ring in the compound is a saturated scaffold, which allows efficient exploration of the pharmacophore space due to sp3-hybridization . This contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring .Chemical Reactions Analysis
Pyrrolidine derivatives are known for their versatility in chemical reactions . They can be synthesized through various methods, including N-heterocyclization of primary amines with diols . The reaction conditions and the synthetic strategies used can influence the biological activity of the resulting compounds .Aplicaciones Científicas De Investigación
Antimicrobial Activity
Pyrrolidine derivatives have been recognized for their antimicrobial properties. The structural framework of “1-[(Cyclopentylcarbamoyl)methyl]pyrrolidine-3-carboxylic acid” can be tailored to target specific microbial pathways, potentially leading to the development of new antibiotics that are effective against resistant strains of bacteria .
Antiviral Agents
The pyrrolidine core is essential in the design of antiviral drugs. Its incorporation into molecules can enhance the interaction with viral proteins, thereby inhibiting the replication of viruses. This application is particularly relevant in the ongoing search for treatments against emerging viral diseases .
Anticancer Therapeutics
Cancer research has benefited from pyrrolidine derivatives due to their ability to interfere with cancer cell proliferation. The cyclopentylcarbamoyl group in the compound could be pivotal in designing drugs that target specific cancer cells while minimizing side effects on healthy cells .
Anti-inflammatory Medications
Inflammation is a common pathological process in many diseases. Pyrrolidine derivatives, including our compound of interest, may serve as a structural basis for developing new anti-inflammatory medications that can more effectively manage chronic inflammatory conditions .
Anticonvulsant Properties
The treatment of seizure disorders often involves compounds with a pyrrolidine structure. Research into “1-[(Cyclopentylcarbamoyl)methyl]pyrrolidine-3-carboxylic acid” could lead to the discovery of novel anticonvulsant medications with improved efficacy and safety profiles .
Enzyme Inhibition
Enzyme inhibitors are crucial in treating various diseases by modulating metabolic pathways. The pyrrolidine ring’s ability to fit into enzyme active sites makes it an excellent candidate for developing new inhibitors with high specificity and potency .
Drug Stereochemistry
The stereochemistry of drugs is vital for their activity. The chiral centers in pyrrolidine derivatives can be exploited to create enantiomerically pure compounds, which can have a significant impact on the drug’s effectiveness and safety .
Mecanismo De Acción
While the specific mechanism of action for “1-[(Cyclopentylcarbamoyl)methyl]pyrrolidine-3-carboxylic acid” is not mentioned in the search results, pyrrolidine derivatives are known to exhibit a variety of biological activities . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Propiedades
IUPAC Name |
1-[2-(cyclopentylamino)-2-oxoethyl]pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O3/c15-11(13-10-3-1-2-4-10)8-14-6-5-9(7-14)12(16)17/h9-10H,1-8H2,(H,13,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLAMPXNQAJJSLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CN2CCC(C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(Cyclopentylcarbamoyl)methyl]pyrrolidine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(Pyrrolidin-1-yl)benzo[d]thiazole-6-carboxylic acid](/img/structure/B1463866.png)

